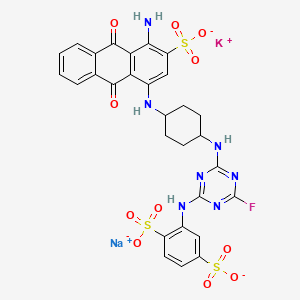![molecular formula C15H20O B13411217 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenyl group substituted with a 1,2-dimethylpropyl group and a propenal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with 1,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenal group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by Wittig reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenoic acid.
Reduction: 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal: Similar structure but with a different substitution pattern on the phenyl ring.
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenoic acid: Oxidized form of the compound.
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenol: Reduced form of the compound.
Uniqueness
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal is unique due to its specific substitution pattern and the presence of both an aldehyde and a phenyl group
特性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
(E)-2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]prop-2-enal |
InChI |
InChI=1S/C15H20O/c1-11(2)13(4)15-7-5-14(6-8-15)9-12(3)10-16/h5-11,13H,1-4H3/b12-9+ |
InChIキー |
FKVJNMAXRFFESJ-FMIVXFBMSA-N |
異性体SMILES |
CC(C)C(C)C1=CC=C(C=C1)/C=C(\C)/C=O |
正規SMILES |
CC(C)C(C)C1=CC=C(C=C1)C=C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)

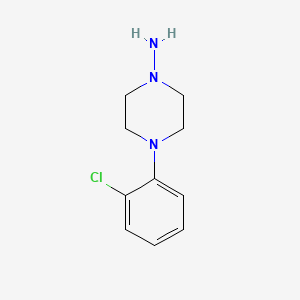
![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)
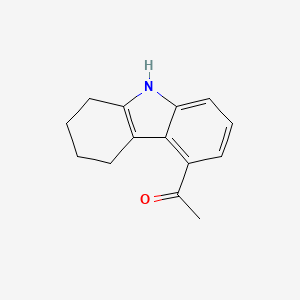
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
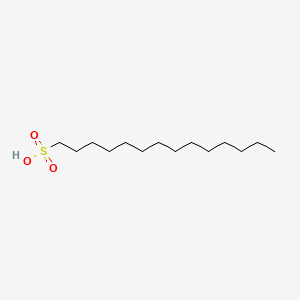
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
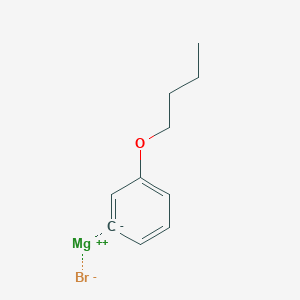
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
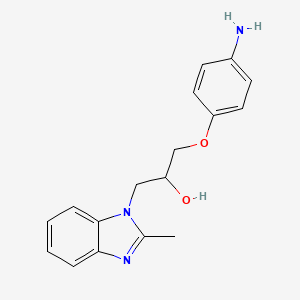
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)
